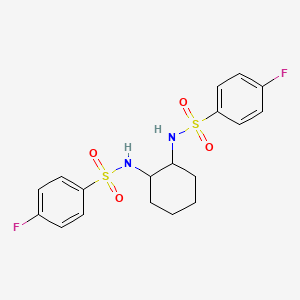![molecular formula C15H12BrN3O3S B4199678 N-(3-bromo-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4199678.png)
N-(3-bromo-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Übersicht
Beschreibung
N-(3-bromo-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, commonly known as BFA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of BFA-1 is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, BFA-1 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its anticancer activity. Additionally, BFA-1 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which could explain its anti-inflammatory activity.
Biochemical and Physiological Effects:
BFA-1 has been shown to have various biochemical and physiological effects. For example, studies have demonstrated that BFA-1 can induce DNA damage and apoptosis in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce the production of inflammatory mediators in immune cells. Furthermore, BFA-1 has been found to have low toxicity in normal cells, suggesting that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BFA-1 in lab experiments is its potent activity against a range of targets, making it a versatile tool for studying various biological processes. Additionally, BFA-1 has been shown to have low toxicity in normal cells, which could make it a safer alternative to other compounds with similar activities. However, one limitation of using BFA-1 is its relatively complex synthesis method, which could make it more difficult and expensive to produce compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on BFA-1. One area of interest is the development of new antimicrobial agents based on BFA-1. Studies have shown that BFA-1 exhibits potent activity against a range of bacterial and fungal pathogens, and further research could lead to the development of new drugs to treat infectious diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of BFA-1 and identify new targets for drug development. Finally, research could be conducted to optimize the synthesis method for BFA-1 and develop more efficient and cost-effective methods for production.
Wissenschaftliche Forschungsanwendungen
BFA-1 has been studied extensively for its potential applications in various fields. In particular, it has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that BFA-1 exhibits potent activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents. Furthermore, BFA-1 has been found to inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential use as an anticancer agent. Additionally, BFA-1 has been shown to possess anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c1-9-4-5-10(7-11(9)16)17-13(20)8-23-15-19-18-14(22-15)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMFHLFWHOLQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-isopropylphenyl)-3-piperidinecarboxamide](/img/structure/B4199599.png)

![3-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4199611.png)
![2-[(2-chlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4199622.png)
![N-[2-(2-chlorophenoxy)ethyl]-5-nitro-2-pyridinamine](/img/structure/B4199627.png)
![3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4199635.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4199648.png)


![4-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4199663.png)
![2-(4-methylbenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4199669.png)
![N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4199672.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B4199675.png)
